Cas no 1337066-06-4 (3-Benzofuranamine, 7-chloro-4-fluoro-2,3-dihydro-)

3-Benzofuranamine, 7-chloro-4-fluoro-2,3-dihydro-, is a fluorinated and chlorinated benzofuran derivative with potential applications in pharmaceutical and agrochemical research. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. Its dihydrobenzofuran core provides structural stability while allowing for further functionalization. This compound is particularly useful in medicinal chemistry for developing targeted molecules due to its electron-withdrawing groups, which can influence pharmacokinetic properties. High purity and well-defined stereochemistry ensure consistency in research applications. Suitable for controlled reactions, it serves as a versatile building block in heterocyclic chemistry.
3-Benzofuranamine, 7-chloro-4-fluoro-2,3-dihydro- structure
1337066-06-4 structure
Product Name:3-Benzofuranamine, 7-chloro-4-fluoro-2,3-dihydro-
CAS No:1337066-06-4
MF:C8H7ClFNO
MW:187.598684549332
CID:5581808
PubChem ID:130164051
Update Time:2025-06-07

3-Benzofuranamine, 7-chloro-4-fluoro-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 3-Benzofuranamine, 7-chloro-4-fluoro-2,3-dihydro-
    • 1337066-06-4
    • 7-CHLORO-4-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE
    • N16621
    • Inchi: 1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2
    • InChI Key: CJLUAOGMKSSWHE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2=C1OCC2N)F

Computed Properties

  • Exact Mass: 187.0200197g/mol
  • Monoisotopic Mass: 187.0200197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.407±0.06 g/cm3(Predicted)
  • Boiling Point: 220.5±40.0 °C(Predicted)
  • pka: 7.56±0.20(Predicted)

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3-Benzofuranamine, 7-chloro-4-fluoro-2,3-dihydro- Related Literature

Additional information on 3-Benzofuranamine, 7-chloro-4-fluoro-2,3-dihydro-

7-Chloro-4-Fluoro-2,3-Dihydro-3-Benzofuranamine (CAS No. 1337066-06-4): A Comprehensive Overview

7-Chloro-4-fluoro-2,3-dihydro-3-benzofuranamine (CAS No. 1337066-06-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct benzofuran core and functional groups, exhibits a range of biological activities that make it a valuable candidate for the development of novel therapeutic agents.

The benzofuran scaffold is a well-known privileged structure in medicinal chemistry, often found in bioactive natural products and synthetic compounds with diverse pharmacological properties. The presence of the 7-chloro and 4-fluoro substituents on the benzofuran ring imparts specific chemical and biological characteristics to the molecule, enhancing its potential for targeted drug design.

Recent studies have highlighted the importance of 7-chloro-4-fluoro-2,3-dihydro-3-benzofuranamine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antitumor activity against several cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, making it a promising lead for the development of anticancer drugs.

In addition to its antitumor properties, 7-chloro-4-fluoro-2,3-dihydro-3-benzofuranamine has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can effectively inhibit the replication of certain viruses, including influenza and hepatitis C virus (HCV). The antiviral activity is attributed to its ability to interfere with viral entry and replication processes, offering a new avenue for the treatment of viral infections.

The pharmacokinetic profile of 7-chloro-4-fluoro-2,3-dihydro-3-benzofuranamine has been extensively studied to understand its behavior in biological systems. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and has a reasonable half-life, which supports its potential as an orally available therapeutic agent.

One of the key challenges in drug development is ensuring the safety and efficacy of new compounds. Preclinical studies have shown that 7-chloro-4-fluoro-2,3-dihydro-3-benzofuranamine has a favorable safety profile with minimal toxicity at therapeutic doses. This is crucial for advancing the compound into clinical trials and ultimately into clinical use.

The structural versatility of 7-chloro-4-fluoro-2,3-dihydro-3-benzofuranamine also allows for further optimization through chemical modifications. Researchers are exploring various derivatives to enhance its potency and selectivity for specific targets. For example, modifications at the amine group or the introduction of additional substituents on the benzofuran ring can significantly alter the biological activity and pharmacological properties of the molecule.

In conclusion, 7-chloro-4-fluoro-2,3-dihydro-3-benzofuranamine (CAS No. 1337066-06-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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